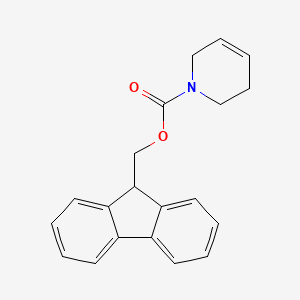
(9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound with a unique structure that combines a fluorenyl group with a dihydropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of fluorenylmethanol with dihydropyridine carboxylate under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce fluorenylmethanol derivatives. Substitution reactions can lead to a variety of functionalized fluorenyl compounds .
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors, modulating their activity and influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound shares the fluorenyl group and has applications in peptide synthesis.
Fmoc-Diphenylalanine: Another fluorenyl-containing compound used in the development of hydrogels and other materials
Uniqueness
What sets (9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate apart is its combination of the fluorenyl and dihydropyridine moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C20H19NO2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl 3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C20H19NO2/c22-20(21-12-6-1-7-13-21)23-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-6,8-11,19H,7,12-14H2 |
Clave InChI |
SJBYDRYXGHQYPN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)
![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)








